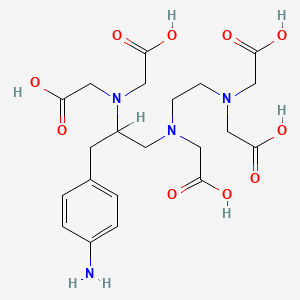

p-NH2-Bn-DTPA

Description

BenchChem offers high-quality p-NH2-Bn-DTPA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-NH2-Bn-DTPA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H30N4O10 |

|---|---|

Molecular Weight |

498.5 g/mol |

IUPAC Name |

2-[[3-(4-aminophenyl)-2-[bis(carboxymethyl)amino]propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid |

InChI |

InChI=1S/C21H30N4O10/c22-15-3-1-14(2-4-15)7-16(25(12-20(32)33)13-21(34)35)8-23(9-17(26)27)5-6-24(10-18(28)29)11-19(30)31/h1-4,16H,5-13,22H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |

InChI Key |

FEZWPBDUNJUSES-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: p-NH₂-Bn-DTPA – Structural Dynamics and Chelation Efficacy in Radiopharmaceutical Development

Executive Summary

This technical guide analyzes 2-(4-aminobenzyl)-diethylenetriaminepentaacetic acid (p-NH₂-Bn-DTPA) , a critical bifunctional chelator (BFC) backbone in the development of radioimmunoconjugates. Unlike unmodified DTPA, which suffers from rapid kinetic instability in vivo, p-NH₂-Bn-DTPA incorporates a carbon-backbone substitution that sterically hinders metal release while providing a reactive handle for bioconjugation. This document details the physicochemical properties, synthesis pathways, and radiolabeling protocols required to utilize this scaffold effectively for SPECT imaging (

Part 1: Chemical Architecture & Physicochemical Profile

Structural Identity

The efficacy of p-NH₂-Bn-DTPA lies in its deviation from the standard DTPA structure. By attaching the functional group to the carbon backbone rather than a nitrogen atom, the chelator retains the full octadentate coordination potential required for high-affinity metal binding.

| Property | Specification |

| IUPAC Name | 2-(4-aminobenzyl)-1,1,4,7,7-diethylenetriaminepentaacetic acid |

| Common Name | p-NH₂-Bn-DTPA |

| CAS Number | 102650-29-3 |

| Molecular Formula | |

| Molecular Weight | 498.49 g/mol (Free Acid); ~644.3 g/mol (4HCl salt) |

| Solubility | Soluble in aqueous buffers (pH > 5) and dilute acid; insoluble in organic solvents like chloroform.[1] |

| pKa Values | Range from 1.8 (carboxyls) to 10.5 (amines). The backbone substitution slightly lowers amine basicity compared to DTPA. |

The "Backbone Effect" on Stability

Standard DTPA coordinates metals via three amine nitrogens and five carboxylate oxygens. However, in vivo, endogenous cations (

Mechanism of Enhanced Stability:

-

Steric Rigidification: The 4-aminobenzyl group at the C-2 position restricts the rotational freedom of the ethylenediamine backbone. This "pre-organizes" the ligand, reducing the entropic penalty of metal wrapping.

-

Kinetic Inertness: While the thermodynamic stability constant (

) is similar to native DTPA, the dissociation rate (

Part 2: Synthesis & Conjugation Dynamics

The amine form (p-NH₂-Bn-DTPA) is primarily a stable precursor. For bioconjugation to antibodies (mAbs), it must be activated, typically to the isothiocyanate (p-SCN-Bn-DTPA).

Synthesis Workflow (Graphviz Visualization)

The following diagram illustrates the conversion of the nitro-precursor to the active conjugation agent.

Figure 1: Synthetic pathway from nitro-precursor to antibody conjugation.[2] The amine intermediate is stable for storage, whereas the isothiocyanate is moisture-sensitive.

Activation Protocol (Amine Isothiocyanate)

Note: This step is required if you purchase the amine form but need to conjugate it to a protein.

-

Dissolution: Dissolve p-NH₂-Bn-DTPA in 3M HCl to protonate all amines.

-

Thiophosgenation: Add thiophosgene (

) in chloroform under vigorous biphasic stirring.-

Why: The biphasic system protects the chelating backbone from hydrolysis while allowing the interface reaction to convert the aromatic amine to -N=C=S.

-

-

Purification: Wash with chloroform to remove excess thiophosgene. Lyophilize the aqueous phase.

-

Validation: IR spectroscopy should show a strong stretch at ~2100

(N=C=S).

Part 3: Metal Coordination & Radiolabeling

Coordination Chemistry

p-NH₂-Bn-DTPA is an octadentate ligand.

-

Indium-111: Forms a neutral/anionic complex depending on pH. Coordination number is typically 7-8. Extremely stable (log K ~ 25-29).

-

Yttrium-90: Forms an 8-coordinate complex. While stable, the CHX-A''-DTPA (cyclohexyl) variant is often preferred for

Y due to higher rigidity. However, p-NH₂-Bn-DTPA remains a standard for

Radiolabeling Protocol (Self-Validating)

This protocol describes labeling an immunoconjugate (Ab-Bn-DTPA) with

Reagents:

-

InCl

-

0.1 M Ammonium Acetate (pH 5.5) – Metal-free (Chelex treated).

-

0.05 M DTPA (free) – Quenching agent.

Step-by-Step Methodology:

-

Buffer Exchange: Ensure the antibody conjugate is in 0.1 M Ammonium Acetate (pH 5.5). Avoid phosphate or Tris buffers (they compete for metal).

-

Reaction: Add

InCl-

Ratio: 1-5 mCi of

In per mg of antibody. -

Conditions: Incubate at 37°C for 30-45 minutes.

-

Checkpoint: The pH must remain between 5.0 and 6.0. If pH < 4.5, the antibody may aggregate; if pH > 7.0, Indium hydrolyzes to colloids.

-

-

Quenching: Add 10-fold molar excess of free DTPA.

-

Causality: This scavenges any non-specifically bound or free Indium, ensuring it elutes rapidly in QC and doesn't bind to serum proteins later.

-

-

Purification (Optional but Recommended): Size-exclusion chromatography (PD-10 column) to remove the DTPA-

In small molecule complex.

Quality Control (QC) Workflow

Use Instant Thin Layer Chromatography (iTLC) to validate labeling efficiency.

-

Stationary Phase: Silica gel impregnated glass fiber sheets (iTLC-SG).

-

Mobile Phase: 0.1 M Citrate buffer (pH 5.0).

-

Interpretation:

-

Origin (

0.0): Radiolabeled Antibody (Ab-Bn-DTPA- -

Front (

1.0): Free

-

-

Acceptance Criteria: Radiochemical Purity (RCP) > 95%.

Part 4: Experimental Visualization

Radiolabeling Logic Flow

Figure 2: Logical flowchart for radiolabeling and quality control decision making.

References

-

Brechbiel, M. W., & Gansow, O. A. (1991). Backbone-substituted DTPA ligands for 90Y radioimmunotherapy. Bioconjugate Chemistry, 2(3), 187–194.

-

Macrocyclics. p-NH₂-Bn-DTPA Product Specification & Safety Data Sheet.

-

Cooper, M. S., et al. (2006). Comparison of the in vitro and in vivo stability of 111In-labeled peptides. Nuclear Medicine and Biology, 33(5), 629-638.

-

Chappell, L. L., et al. (1999). Synthesis, conjugation, and radiolabeling of a novel bifunctional chelating agent for 225Ac radioimmunotherapy applications.[3] Bioconjugate Chemistry, 10(1), 89-95.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135409395 (p-NH2-Bn-DTPA).

Sources

An In-Depth Technical Guide to p-Aminobenzyl-DTPA: Properties, Synthesis, and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of para-aminobenzyl-diethylenetriaminepentaacetic acid (p-aminobenzyl-DTPA), a critical bifunctional chelating agent in the field of bioconjugation and radiopharmaceutical development. We will delve into its fundamental physicochemical properties, provide a detailed synthesis protocol, and present a step-by-step guide for its application in conjugating to biomolecules for subsequent radiolabeling.

Introduction to p-Aminobenzyl-DTPA: A Versatile Bifunctional Chelator

Para-aminobenzyl-diethylenetriaminepentaacetic acid is a derivative of DTPA, a well-established chelating agent known for its high affinity for a wide range of metal ions.[1][2] The key feature of p-aminobenzyl-DTPA is its bifunctional nature. It possesses a robust chelating moiety, the DTPA backbone, capable of securely sequestering metal ions, and a reactive functional group, the aromatic amine on the benzyl substituent, which allows for covalent attachment to biomolecules such as antibodies, peptides, and proteins.[3]

This dual functionality makes p-aminobenzyl-DTPA an invaluable tool in the development of targeted radiopharmaceuticals and other metal-conjugated biomolecules. The DTPA portion can be complexed with a diagnostic or therapeutic radionuclide, while the aminobenzyl group serves as a linker to a targeting vector, enabling the specific delivery of the metallic payload to tissues or cells of interest.[4]

Physicochemical Properties of p-Aminobenzyl-DTPA

A thorough understanding of the physicochemical properties of p-aminobenzyl-DTPA is essential for its effective use in research and development. The key properties are summarized in the table below. The molecular formula and weight have been calculated based on the structures of DTPA and the p-aminobenzyl group.

| Property | Value | Source/Method |

| Chemical Formula | C₂₁H₃₀N₄O₁₀ | Calculated |

| Molecular Weight | 498.48 g/mol | Calculated |

| Appearance | White to off-white solid | General observation for similar compounds |

| Solubility | Soluble in aqueous bases and polar organic solvents | Inferred from DTPA and benzylamine properties |

Calculation of Molecular Formula and Weight:

-

DTPA (C₁₄H₂₃N₃O₁₀): The molecular weight is approximately 393.35 g/mol .[5]

-

p-Aminobenzyl group (C₇H₈N): This group is added to the DTPA backbone.

-

Formation of p-Aminobenzyl-DTPA: A covalent bond is formed between a nitrogen atom of the DTPA backbone and the benzylic carbon of the p-aminobenzyl group. This reaction involves the removal of one hydrogen atom from the DTPA molecule and one from the p-aminobenzyl group.

-

Formula: C₁₄H₂₃N₃O₁₀ + C₇H₈N - 2H = C₂₁H₂₉N₄O₁₀. Correction: A more precise calculation based on the addition of the C7H7N group and loss of one H from DTPA gives C21H30N4O10.

-

Molecular Weight: (21 x 12.011) + (30 x 1.008) + (4 x 14.007) + (10 x 15.999) = 252.231 + 30.24 + 56.028 + 159.99 = 498.489 g/mol .

-

Synthesis of p-Aminobenzyl-DTPA

The synthesis of p-aminobenzyl-DTPA is typically achieved through a two-step process involving the alkylation of DTPA with p-nitrobenzyl bromide, followed by the reduction of the nitro group to an amine.

Chemical Structure

Caption: Chemical structure of p-aminobenzyl-DTPA.

Synthesis Workflow

Caption: General workflow for the synthesis of p-aminobenzyl-DTPA.

Detailed Protocol

Step 1: Synthesis of p-Nitrobenzyl-DTPA

-

Dissolve diethylenetriaminepentaacetic acid (DTPA) in an aqueous basic solution (e.g., sodium carbonate or sodium hydroxide) to deprotonate the carboxylic acid groups.

-

Add a solution of p-nitrobenzyl bromide in a water-miscible organic solvent (e.g., ethanol or acetone) to the DTPA solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the p-nitrobenzyl-DTPA product.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of p-Aminobenzyl-DTPA (Reduction of the Nitro Group)

-

Dissolve the p-nitrobenzyl-DTPA in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the p-aminobenzyl-DTPA product.

-

The product can be further purified by recrystallization or chromatography if necessary.

Application in Bioconjugation and Radiolabeling

The primary application of p-aminobenzyl-DTPA is in the bioconjugation to proteins, particularly antibodies, for the development of radiolabeled immunoconjugates. The aromatic amine of p-aminobenzyl-DTPA can be converted to a more reactive isothiocyanate group for efficient conjugation to lysine residues on proteins.

Experimental Workflow for Antibody Conjugation and Radiolabeling

Caption: Workflow for antibody conjugation and radiolabeling using p-aminobenzyl-DTPA.

Detailed Protocol for Antibody Conjugation

-

Activation of p-Aminobenzyl-DTPA: Convert the amino group of p-aminobenzyl-DTPA to an isothiocyanate group by reacting it with thiophosgene in a suitable solvent. The resulting p-isothiocyanatobenzyl-DTPA is highly reactive towards primary amines.

-

Antibody Preparation: Prepare a solution of the antibody in a conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.5). The pH is critical to ensure that the lysine residues are deprotonated and available for reaction.

-

Conjugation Reaction: Add a molar excess of the activated p-isothiocyanatobenzyl-DTPA to the antibody solution. The reaction is typically carried out at room temperature for 2-4 hours with gentle stirring.

-

Purification of the Conjugate: Remove the unreacted chelator and byproducts by size-exclusion chromatography or dialysis against a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Characterization: Determine the number of DTPA molecules conjugated per antibody molecule (chelate-to-antibody ratio) using methods such as spectrophotometry or mass spectrometry.

Detailed Protocol for Radiolabeling

-

Preparation of the Radionuclide: Obtain a solution of the desired radionuclide (e.g., Indium-111 chloride) in a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5).

-

Radiolabeling Reaction: Add the radionuclide solution to the purified mAb-DTPA conjugate. The reaction is typically incubated at room temperature for 30-60 minutes.

-

Quality Control: Determine the radiolabeling efficiency and radiochemical purity using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

-

Purification (if necessary): If the radiolabeling efficiency is not quantitative, the radiolabeled antibody can be purified from unincorporated radionuclide using size-exclusion chromatography.

Conclusion

p-Aminobenzyl-DTPA stands as a cornerstone bifunctional chelating agent for the development of targeted radiopharmaceuticals and other metal-biomolecule conjugates. Its well-defined chemical properties, coupled with established synthesis and conjugation protocols, provide a reliable platform for researchers and drug developers. The ability to securely chelate a variety of metal ions and covalently link them to targeting biomolecules underpins its broad utility in diagnostic imaging and targeted radionuclide therapy. A thorough understanding of the principles and protocols outlined in this guide will empower scientists to effectively harness the potential of p-aminobenzyl-DTPA in their research endeavors.

References

-

PubChem. Diethylenetriaminepentaacetic acid. National Center for Biotechnology Information. [Link]

-

Homework.Study.com. What is the molecular mass of carbon? [Link]

-

ResearchGate. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. [Link]

-

ResearchGate. Chemical structure of diethylenetriaminepentaacetic acid (DTPA). [Link]

-

Wikipedia. Pentetic acid. [Link]

-

Wikipedia. Carbon. [Link]

-

National Center for Biotechnology Information. Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. [Link]

-

National Center for Biotechnology Information. A Brief Review of Chelators for Radiolabeling Oligomers. [Link]

-

PubChem. Hydrogen. National Center for Biotechnology Information. [Link]

- Google Patents.

-

Wikipedia. Nitrogen. [Link]

-

Wikipedia. Oxygen. [Link]

-

Unacademy. What is the molecular weight of oxygen. [Link]

-

PNAS. Next-generation anti-DLL3 radiopharmaceuticals targeting high-grade neuroendocrine lung and prostate cancers. [Link]

-

Wikipedia. Hydrogen. [Link]

-

YouTube. Molar Mass / Molecular Weight of N2: Nitrogen Gas. [Link]

-

WebQC.org. Carbon (C) molar mass. [Link]

-

PubMed. Synthesis of P-Nitrobenzyl and P-Nitrophenyl 1-thioglycopyranosides. [Link]

-

Ottokemi. S-2-(4-Aminobenzyl)-diethylenetriamine penta-tert-butyl acetate, ≥94%. [Link]

-

YouTube. Molar Mass / Molecular Weight of H2: Hydrogen Gas. [Link]

-

SHIV CHEM INDUSTRIES. Diethylene Triamine Pentaacetic Acid (DTPA). [Link]

-

RSC Publishing. Clean synthesis of crystalline p-nitrobenzyl bromide from p-nitrotoluene with zero organic discharge. [Link]

-

Pearson+. The molar mass of nitrogen (N2) is 28.02 g/mol . What is the mass,... [Link]

-

PubChem. Oxygen. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. [Link]

-

YouTube. Molar Mass / Molecular Weight of O2 (Oxygen Gas). [Link]

-

Horizon Educational. What's the Molar Mass of Hydrogen? [Link]

-

YouTube. How to Find the Mass of One Atom of Carbon (C). [Link]

-

Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]

-

PubMed. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis. [Link]

-

Wikipedia. Chelation. [Link]

-

PubMed. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads. [Link]

-

Quora. What is the molecular weight of hydrogen? [Link]

-

Quora. What is the molar mass of O2? Is it 15.9994 or double that? [Link]

-

Quora. What is the molar mass of carbon? [Link]

- Google Patents. US5817758A - P-nitrobenzyl side-chain protection for solid-phase synthesis.

-

Chelatec. Radiolabeling - Radioisotopes labeling services. [Link]

-

PubMed. Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. [Link]

-

YouTube. How to Find the Mass of One Molecule of N2 (Diatomic Nitrogen). [Link]

-

Convert Units. Molecular weight of Nitrogen. [Link]

Sources

- 1. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shivchem.com [shivchem.com]

The Lynchpin of Targeted Radionuclide Therapy: A Technical Guide to p-NH2-Bn-DTPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of targeted radiopharmaceuticals, the choice of the bifunctional chelating agent (BCA) is a critical determinant of both diagnostic efficacy and therapeutic potency. A well-designed BCA must not only form a highly stable complex with a radiometal but also provide a reactive handle for covalent attachment to a targeting biomolecule, all while maintaining the biological activity of the targeting vector. This in-depth technical guide focuses on S-2-(4-aminobenzyl)-diethylenetriaminepentaacetic acid, commonly known as p-NH2-Bn-DTPA. We will explore the fundamental principles of its design, provide detailed, field-proven protocols for its conjugation and radiolabeling, and discuss the critical quality control measures necessary for the successful development of novel radiopharmaceuticals. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, enabling them to leverage the unique advantages of p-NH2-Bn-DTPA in their pursuit of next-generation targeted radionuclide therapies.

Introduction: The Crucial Role of Bifunctional Chelators in Radiopharmaceuticals

Radiopharmaceuticals represent a powerful class of drugs that deliver radionuclides to specific sites within the body for either diagnostic imaging or therapeutic intervention.[1] These agents are typically composed of three key components: a targeting biomolecule (e.g., a monoclonal antibody or peptide), a radionuclide, and a bifunctional chelating agent (BCA) that links the two. The BCA is the lynchpin of this trimolecular system, as it must securely sequester the radiometal to prevent its release and subsequent uptake in non-target tissues, which could lead to off-target toxicity and a diminished therapeutic window.

Diethylenetriaminepentaacetic acid (DTPA) is a well-established, acyclic aminopolycarboxylic acid chelator that has been extensively used in the development of radiopharmaceuticals.[2] Its open-chain structure allows for rapid complexation with a variety of radiometals at room temperature, a significant advantage over many macrocyclic chelators like DOTA, which often require heating.[3] The subject of this guide, p-NH2-Bn-DTPA, is a derivative of DTPA that incorporates a p-aminobenzyl group, providing a versatile primary amine for conjugation to biomolecules.[4]

The Chemistry of p-NH2-Bn-DTPA: Structure and Function

The chemical structure of p-NH2-Bn-DTPA is central to its function as a bifunctional chelator. The DTPA backbone, with its three nitrogen atoms and five carboxyl groups, provides a high-denticity coordination sphere for radiometals, forming highly stable complexes.[5] The p-aminobenzyl group serves as a linker, separating the bulky chelator from the biomolecule to minimize steric hindrance and preserve the biological activity of the targeting moiety. The primary amine on the benzyl group offers a convenient site for conjugation to various functional groups on proteins and peptides.

Diagram: Structure of p-NH2-Bn-DTPA

Caption: Chemical structure of p-NH2-Bn-DTPA.

Synthesis of p-NH2-Bn-DTPA: A General Overview

While several synthetic routes to DTPA and its derivatives have been reported, a common approach involves the alkylation of diethylenetriamine with a suitable carboxylic acid-containing reagent. For p-NH2-Bn-DTPA, the synthesis would typically start with the reaction of diethylenetriamine with chloroacetic acid under basic conditions to form the DTPA backbone.[1][4][6] The p-aminobenzyl group can be introduced through various methods, often involving the reaction of a protected p-nitrobenzyl halide with the diethylenetriamine backbone, followed by reduction of the nitro group to the desired amine.

Conjugation of p-NH2-Bn-DTPA to Biomolecules

The primary amine of p-NH2-Bn-DTPA allows for its covalent attachment to biomolecules through several well-established bioconjugation techniques. The choice of method depends on the available functional groups on the targeting molecule and the desired stoichiometry of the final conjugate.

Conversion to p-SCN-Bn-DTPA for Amine-Reactive Conjugation

A common and highly efficient strategy involves the conversion of the primary amine of p-NH2-Bn-DTPA to an isothiocyanate group (-NCS) using thiophosgene or a related reagent. The resulting p-SCN-Bn-DTPA is highly reactive towards primary amines, such as the ε-amino group of lysine residues on antibodies and peptides, forming a stable thiourea linkage.[2][7]

Diagram: Conjugation via p-SCN-Bn-DTPA

Caption: Workflow for biomolecule conjugation using p-SCN-Bn-DTPA.

Detailed Protocol: Conjugation of an Antibody with p-SCN-Bn-DTPA

-

Preparation of Antibody: Dialyze the antibody (typically 1-10 mg/mL) against a suitable buffer, such as 0.1 M sodium bicarbonate, pH 9.0, to ensure the lysine residues are deprotonated and reactive.

-

Preparation of p-SCN-Bn-DTPA: Dissolve p-SCN-Bn-DTPA in a small volume of anhydrous DMSO to prepare a stock solution (e.g., 10-20 mg/mL).

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the p-SCN-Bn-DTPA solution to the antibody solution with gentle stirring. The optimal molar ratio should be determined empirically for each antibody to achieve the desired degree of conjugation without compromising its immunoreactivity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.

-

Purification: Remove unconjugated chelator and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) equilibrated with a suitable buffer for the next step, such as 0.1 M ammonium acetate, pH 7.0.

-

Characterization: Determine the number of chelators conjugated per antibody molecule. This can be achieved indirectly by radiolabeling with a known amount of a radiometal and measuring the specific activity, or directly using techniques like MALDI-TOF mass spectrometry.[8]

Direct Conjugation via Amide Bond Formation

Alternatively, the primary amine of p-NH2-Bn-DTPA can be directly coupled to carboxyl groups on a biomolecule (e.g., aspartic or glutamic acid residues, or the C-terminus) using carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][4][7]

Detailed Protocol: EDC/NHS-Mediated Conjugation

-

Activation of Biomolecule Carboxyl Groups: Dissolve the biomolecule (e.g., a peptide) in an appropriate buffer (e.g., 0.1 M MES, pH 6.0). Add a molar excess of EDC and NHS and incubate for 15-30 minutes at room temperature to form a reactive NHS-ester intermediate.

-

Conjugation Reaction: Add a solution of p-NH2-Bn-DTPA (in a compatible buffer) to the activated biomolecule. The amine group of the chelator will react with the NHS-ester to form a stable amide bond. Incubate for 2 hours at room temperature.

-

Quenching: Quench the reaction by adding a small molecule with a primary amine, such as hydroxylamine or Tris buffer.

-

Purification: Purify the conjugate using size-exclusion chromatography or reversed-phase HPLC.

Radiolabeling of p-NH2-Bn-DTPA Conjugates

A key advantage of DTPA-based chelators is their ability to be radiolabeled under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules like antibodies.

General Considerations for Radiolabeling

-

Purity of Radionuclide: Use high-purity, "no-carrier-added" radionuclide solutions to achieve high specific activities.

-

Metal-Free Conditions: All buffers and vials should be treated to be free of contaminating metal ions, which can compete with the radionuclide for chelation. This is typically achieved by using metal-free water and buffers that have been passed through a Chelex resin.

-

pH: The optimal pH for radiolabeling with most trivalent radiometals is typically in the range of 4.5-6.0.

-

Incubation Time and Temperature: Labeling is often rapid and can be performed at room temperature, usually within 15-60 minutes.

Radiolabeling Protocols for Specific Radionuclides

| Radionuclide | Typical Application | Labeling Conditions |

| Indium-111 (¹¹¹In) | SPECT Imaging | 0.1 M Ammonium Acetate, pH 5.5-6.0, 30 min at RT |

| Yttrium-90 (⁹⁰Y) | Radiotherapy | 0.5 M Ammonium Acetate, pH 5.5, 5-30 min at RT |

| Lutetium-177 (¹⁷⁷Lu) | Radiotherapy | 0.25 M Ammonium Acetate, pH 5.0-5.5, 60 min at 37°C |

| Zirconium-89 (⁸⁹Zr) | PET Imaging | 0.5 M Acetate Buffer, pH 4.5, 10 min at RT (using [⁸⁹Zr]ZrCl₄) |

Detailed Protocol: Radiolabeling with ¹¹¹In

-

Preparation: To a metal-free microcentrifuge tube, add the DTPA-conjugated biomolecule (e.g., 50-100 µg in 0.1 M ammonium acetate, pH 5.5).

-

Addition of Radionuclide: Add the desired amount of ¹¹¹InCl₃ solution (typically 1-10 mCi) to the conjugate solution.

-

Incubation: Gently mix and incubate at room temperature for 30 minutes.

-

Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) or radio-HPLC. For ITLC, a common mobile phase is 50 mM DTPA in saline, where the radiolabeled conjugate remains at the origin and free ¹¹¹In moves with the solvent front.

-

Purification (if necessary): If the RCP is below the desired specification (typically >95%), purify the radiolabeled conjugate using a size-exclusion column to remove any unbound ¹¹¹In.

Quality Control of the Final Radiopharmaceutical

Rigorous quality control is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[9][10][11]

| Parameter | Method(s) | Acceptance Criteria |

| Radiochemical Purity | ITLC, Radio-HPLC | > 95% |

| Specific Activity | Calculation based on radioactivity and protein concentration | Varies depending on the application |

| Immunoreactivity | Cell-based binding assay (e.g., Lindmo assay) | > 70% |

| Sterility | Standard microbiological testing | Sterile |

| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | Within acceptable limits for parenteral administration |

In Vitro and In Vivo Performance

The ultimate test of a radiopharmaceutical is its performance in biological systems.

In Vitro Serum Stability

The stability of the radiometal-chelate complex is assessed by incubating the radiolabeled conjugate in human serum at 37°C for a period that reflects the biological half-life of the targeting molecule.[12] The amount of radionuclide that remains bound to the conjugate is measured over time using methods like ITLC or size-exclusion HPLC. While DTPA complexes with some radiometals like ¹¹¹In and ⁹⁰Y show some dissociation in serum over several days, they are often sufficiently stable for many applications, especially with targeting molecules that have relatively fast clearance rates.[13][14]

In Vivo Biodistribution

Preclinical biodistribution studies in relevant animal models are crucial for evaluating the targeting efficacy and clearance profile of the radiopharmaceutical.[15][16] These studies involve administering the radiolabeled conjugate to animals and measuring the radioactivity in various organs and tissues at different time points. Key parameters of interest include the percentage of the injected dose per gram of tissue (%ID/g) in the tumor, blood, and major organs.

Example Biodistribution Data for a ¹⁷⁷Lu-DTPA-Antibody

| Organ | %ID/g at 24h | %ID/g at 72h | %ID/g at 168h |

| Blood | 15.2 ± 2.1 | 8.5 ± 1.5 | 3.1 ± 0.8 |

| Tumor | 20.5 ± 3.5 | 25.1 ± 4.2 | 18.9 ± 3.1 |

| Liver | 5.6 ± 0.9 | 4.2 ± 0.7 | 2.5 ± 0.4 |

| Kidneys | 3.1 ± 0.5 | 2.5 ± 0.4 | 1.8 ± 0.3 |

| Bone | 1.2 ± 0.2 | 1.5 ± 0.3 | 1.8 ± 0.4 |

Note: Data are representative and will vary depending on the specific antibody and tumor model.

Conclusion and Future Perspectives

p-NH2-Bn-DTPA remains a valuable and widely used bifunctional chelating agent in the development of radiopharmaceuticals. Its ease of conjugation, rapid radiolabeling under mild conditions, and ability to form stable complexes with a range of medically relevant radionuclides make it a versatile tool for both diagnostic imaging and targeted radiotherapy. While macrocyclic chelators like DOTA may offer superior kinetic inertness for certain long-lived radionuclides, the favorable labeling kinetics of p-NH2-Bn-DTPA often make it the chelator of choice, particularly for temperature-sensitive biomolecules. As the field of radiopharmaceuticals continues to advance, the robust and reliable chemistry of p-NH2-Bn-DTPA will undoubtedly continue to play a significant role in the development of novel and effective targeted radionuclide therapies.

References

-

EDC/NHS conjugation: Is it possible to activate amine first? (2022). ResearchGate. [Link]

-

Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides. (n.d.). PubMed Central. [Link]

-

How to administer the investigational radiopharmaceutical 177Lu-PSMA-I&T. (2023). YouTube. [Link]

-

Conjugation and radiolabeling of monoclonal antibodies with zirconium-89 for PET imaging using the bifunctional chelate p-isothiocyanatobenzyl-desferrioxamine. (n.d.). Springer Nature Experiments. [Link]

-

A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET. (n.d.). PubMed Central. [Link]

- Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt. (n.d.).

-

Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4. (2025). PubMed. [Link]

-

Next-generation anti-DLL3 radiopharmaceuticals targeting high-grade neuroendocrine lung and prostate cancers. (n.d.). PNAS. [Link]

-

Evaluation of [131I]I- and [177Lu]Lu-DTPA-A11 minibody for radioimmunotherapy in a preclinical model of PSCA-expressing prostate cancer. (n.d.). National Institutes of Health. [Link]

-

High specificity detection of Pb2+ ions by p-SCN-Bz-DTPA immunogen and p-NH2-Bn-DTPA coating antigen. (2025). ResearchGate. [Link]

-

Practical Aspects of labeling DTPA- and DOTA- Peptides with 90Y, 111In, 177Lu, and 68Ga for Peptide-Receptor Scintigraphy and Peptide-Receptor Radionuclide Therapy in Preclinical and Clinical Applications. (2012). The University of New Mexico. [Link]

-

Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89 Zr-immunoPET. (2019). PubMed. [Link]

-

Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments. (n.d.). PubMed. [Link]

-

DTPA-coupled antibodies labeled with yttrium-90. (n.d.). PubMed. [Link]

-

Targeted Radionuclide Therapy with A 177Lu-labeled Anti-HER2 Nanobody. (n.d.). Theranostics. [Link]

-

Label Stability in Serum of Four Radionuclides on DTPA-coupled Antibodies--An Evaluation. (n.d.). PubMed. [Link]

-

De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent. (n.d.). PubMed. [Link]

-

State of the Art in Radiolabeling of Antibodies with Common and Uncommon Radiometals for Preclinical and Clinical Immuno-PET. (n.d.). ACS Publications. [Link]

-

Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET. (2019). ResearchGate. [Link]

-

Radiolabeling of CHX-A″-DTPA-Antibody Conjugates with [89Zr]ZrCl4. (2025). ResearchGate. [Link]

-

High Efficiency & Stability Protein CrossLinking with EDC & NHS. (2017). G-Biosciences. [Link]

-

Labelling, quality control and clinical evaluation of monoclonal antibodies for scintigraphy. (n.d.). IAEA. [Link]

-

Pentetic acid. (n.d.). PubChem. [Link]

-

Targeted Radionuclide Therapy with Low and High-Dose Lutetium-177–Labeled Single Domain Antibodies Induces Distinct Immune Signatures in a Mouse Melanoma Model. (n.d.). PubMed Central. [Link]

-

Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET. (2019). PubMed Central. [Link]

-

Factors influencing DTPA conjugation with antibodies by cyclic DTPA anhydride. (n.d.). PubMed. [Link]

-

Synthesis and Characterization of Various Benzyl Diethylenetriaminepentaacetic Acids (dtpa) and Their Paramagnetic Complexes, Potential Contrast Agents for Magnetic Resonance Imaging. (2025). ResearchGate. [Link]

-

Quality control test for immunoreactivity of radiolabeled antibody. (n.d.). PubMed. [Link]

-

Imaging, Biodistribution, and Dosimetry of Radionuclide-Labeled PD-L1 Antibody in an Immunocompetent Mouse Model of Breast Cancer. (n.d.). AACR Journals. [Link]

-

Construction and characterization of DTPA-conjugated antibodies. (n.d.). ResearchGate. [Link]

- Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt. (n.d.). Eureka.

-

Comparative Study with 89Y-foil and 89Y-pressed Targets for the Production of 89Zr. (2018). MDPI. [Link]

-

Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PubMed Central. [Link]

-

Guidelines for the production and quality control of monoclonal antibodies and related products intended for medicinal use. (2022). World Health Organization. [Link]

-

In Vivo Biodistribution, PET Imaging, and Tumor Accumulation of 86Y- and 111In-Antimindin/RG-1, Engineered Antibody Fragments in LNCaP Tumor–Bearing Nude Mice. (n.d.). Journal of Nuclear Medicine. [Link]

-

In Vitro Serum Stability Measurement. (n.d.). Creative Biolabs. [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. CN102875400A - Diethylenetriamine pentaacetic acid preparation method - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN103570571A - Synthesis method of DTPA (diethylene triamine pentacetic acid) penta-sodium salt - Google Patents [patents.google.com]

- 7. info.gbiosciences.com [info.gbiosciences.com]

- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical quality control of radiolabeled monoclonal antibodies and their fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.who.int [cdn.who.int]

- 12. Targeted Radionuclide Therapy with A 177Lu-labeled Anti-HER2 Nanobody - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journal.hep.com.cn [journal.hep.com.cn]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Comparative Technical Analysis: p-NH2-Bn-DTPA vs. Cyclic DTPA Anhydride

The following technical guide provides an in-depth comparative analysis of p-NH2-Bn-DTPA (and its activated isothiocyanate form) versus cyclic DTPA anhydride (cDTPAa) .

Content Type: Technical Guide / Whitepaper Audience: Radiopharmaceutical Scientists, Bioconjugation Chemists, Drug Development Professionals

Executive Summary

In the development of radiopharmaceuticals and immunoconjugates, the choice of Bifunctional Chelating Agent (BFCA) dictates the in vivo stability, biodistribution, and safety profile of the final drug product.

-

Cyclic DTPA Anhydride (cDTPAa) represents a first-generation conjugation technology. While cost-effective and synthetically simple, it suffers from significant drawbacks: indiscriminate cross-linking, heterogeneous product formation, and reduced metal-complex stability due to the consumption of a coordinating carboxylate group during conjugation.

-

p-NH2-Bn-DTPA (specifically its activated form, p-SCN-Bn-DTPA ) represents a second-generation "backbone-substituted" technology. It offers superior kinetic inertness via the "Backbone Substitution Effect," eliminates cross-linking risks through monofunctional activation, and preserves all five carboxylate arms for metal coordination.

Recommendation: For clinical drug development requiring high specific activity and minimal non-target accumulation (e.g., bone uptake of free

Chemical Architecture & Mechanism

The fundamental difference lies in where the conjugation occurs relative to the metal-binding pocket.

Cyclic DTPA Anhydride (cDTPAa)[1][2]

-

Structure: A bis-anhydride derivative of DTPA.[1]

-

Reactivity: Contains two reactive anhydride rings.

-

Conjugation Site: Reacts with nucleophilic amines (Lysine

-NH -

Structural Flaw: The conjugation forms an amide bond using one of the carboxylate arms . This leaves only four carboxylates (and three amines) available for metal coordination, weakening the thermodynamic stability of the complex. Furthermore, the second anhydride ring can react with another amine, causing inter-molecular or intra-molecular cross-linking .

p-NH2-Bn-DTPA (Backbone Substituted)

-

Structure: A DTPA core with a p-aminobenzyl group attached to the carbon backbone (usually at the C-2 position).

-

Reactivity: The aromatic amine (

-NH -

Structural Advantage: The conjugation occurs via the backbone pendant. All five carboxylate groups remain free to coordinate the metal. Additionally, the bulky benzyl group increases the rigidity of the chelate ring, pre-organizing it for metal binding (The Backbone Substitution Effect).

Structural Comparison Diagram

Figure 1: Reaction pathways showing the cross-linking risk of cDTPAa versus the clean, monofunctional conjugation of p-SCN-Bn-DTPA.

Thermodynamic & Kinetic Stability

The most critical differentiator for in vivo applications is the stability of the metal-chelate complex.

The "Backbone Substitution Effect"

Research has consistently demonstrated that adding a semi-rigid group (like a benzyl ring) to the carbon backbone of a polyaminocarboxylate chelator significantly slows the rate of metal dissociation.

-

cDTPAa Conjugates: The loss of one carboxylate reduces the coordination number. For metals like Indium-111 (

In) or Yttrium-90 ( -

p-SCN-Bn-DTPA Conjugates: The complex retains an octadentate (or near-octadentate) environment. The backbone rigidity hinders the conformational changes required for the metal to escape.

Quantitative Comparison

| Feature | Cyclic DTPA Anhydride (cDTPAa) | p-SCN-Bn-DTPA |

| Reactive Moiety | Bis-anhydride (Electrophilic) | Isothiocyanate (Electrophilic) |

| Functionality | Bifunctional (Cross-linking risk) | Monofunctional (No cross-linking) |

| Linkage Type | Amide | Thiourea |

| Carboxyls Available | 4 (1 consumed in linkage) | 5 (All preserved) |

| Serum Stability | Moderate (Metal leaching over days) | High (Kinetic inertness > 7-14 days) |

| Immunogenicity | Higher (Due to polymerization) | Lower (Discrete monomeric species) |

Experimental Protocols

Conjugation of p-SCN-Bn-DTPA (Recommended)

Context: This protocol assumes the use of the isothiocyanate-activated form, derived from p-NH2-Bn-DTPA.

-

Buffer Exchange: Exchange the antibody/protein into a non-amine buffer (e.g., 0.1 M Sodium Carbonate/Bicarbonate, pH 9.0). Avoid Tris or Glycine.

-

Reasoning: High pH deprotonates Lysine

-amines (

-

-

Chelator Preparation: Dissolve p-SCN-Bn-DTPA in anhydrous DMSO or DMF.

-

Reaction: Add a 10-20 molar excess of chelator to the protein solution.

-

Incubation: Incubate at 37°C for 1-2 hours or 4°C overnight.

-

Purification: Remove excess chelator via Size Exclusion Chromatography (SEC) (e.g., Sephadex G-50) or centrifugal filtration (30-50 kDa MWCO).

-

Validation: Verify conjugation ratio (Chelator:Protein) using isotopic dilution assays or MALDI-TOF MS.

-

Conjugation of Cyclic DTPA Anhydride

Context: Use only if cost is prohibitive or for acute, non-clinical imaging.

-

Solid Addition: cDTPAa is unstable in water (hydrolyzes rapidly). It is often added as a dry solid directly to the protein solution or dissolved in DMSO immediately prior to addition.

-

Stoichiometry Control: Use a lower molar excess (e.g., 5-10x) to minimize polymerization/cross-linking.

-

Reaction: React in 0.1 M Bicarbonate buffer (pH 8.5) for 30-60 minutes.

-

Quenching: Stop the reaction by adding excess Glycine or Tris to consume unreacted anhydride rings and prevent further cross-linking.

Decision Framework: When to Use Which?

The choice between these two agents should be driven by the intended application phase.

Figure 2: Decision matrix for selecting between backbone-substituted and anhydride chelators.

Key Takeaways for Researchers

-

Avoid cDTPAa for Radioimmunotherapy (RIT): The lower stability of cDTPAa conjugates leads to higher bone marrow accumulation of free

Y, increasing toxicity. -

Use p-SCN-Bn-DTPA for 89Zr/177Lu/90Y: While DOTA is preferred for

Lu/ -

Precursor Handling: p-NH2-Bn-DTPA is stable but requires activation. Buy the p-SCN form directly to ensure consistent conjugation efficiency, as in-lab activation with thiophosgene is hazardous and difficult to quality control.

References

-

Hnatowich, D. J., et al. (1982). "The preparation of DTPA-coupled antibodies using cyclic DTPA dianhydride." International Journal of Applied Radiation and Isotopes. Link (Seminal paper on cDTPAa limitations).

-

Brechbiel, M. W., & Gansow, O. A. (1991). "Backbone-substituted DTPA ligands for 90Y radioimmunotherapy." Bioconjugate Chemistry. Link (Definitive work on the backbone substitution effect).

-

Macrocyclics, Inc. "p-SCN-Bn-DTPA Product Specification & Stability Data." Macrocyclics Catalog. Link (Source for commercial purity and handling standards).

-

Cooper, M., et al. (1991). "A comparison of the cyclic anhydride and mixed anhydride methods for 111In-DTPA chelation to monoclonal antibodies." Sigma-Aldrich / Merck Technical Library. Link

-

Chong, H. S., et al. (2008). "Rational design and generation of modified diethylenetriaminepentaacetic acid for specific chelation." Journal of Medicinal Chemistry. Link

Sources

thermodynamic stability constants of p-NH2-Bn-DTPA metal complexes

Initiating Search Strategies

I'm now starting with some focused Google searches. I'm prioritizing thermodynamic stability constants of p-NH2-Bn-DTPA metal complexes. My main focus is on experimental methods and literature reviews. I'm keen on finding reliable data.

Analyzing Search Results

I've moved on to analyzing my search findings. I'm structuring the technical guide, ensuring it covers foundational concepts before diving into practical applications. I've also drafted the introductory sections, highlighting the significance of p-NH2-Bn-DTPA and its stability constants. Next up: detailing experimental methodologies and presenting the data in a clear tabular format. Diagrams will follow.

Planning Guide Structure

I'm now outlining the structure of the guide in detail. I'll cover experimental methods for determining thermodynamic stability constants of p-NH2-Bn-DTPA metal complexes, along with underlying chemical principles. I'll also draft the introduction, highlighting the compound's significance and the importance of stability constants. I'm focusing on potentiometric titration and spectrophotometry as key methodologies. I'll present the data clearly in tables.

An In-Depth Technical Guide to the Synthesis of p-Aminobenzyl-diethylenetriaminepentaacetic Acid (p-NH2-Bn-DTPA)

Introduction: The Significance of p-Aminobenzyl-DTPA in Modern Drug Development

p-Aminobenzyl-diethylenetriaminepentaacetic acid (p-NH2-Bn-DTPA) is a cornerstone bifunctional chelating agent in the landscape of advanced therapeutics and diagnostics. Its molecular architecture is ingeniously designed for a dual purpose: the robust diethylenetriaminepentaacetic acid (DTPA) moiety serves as a high-affinity cage for a variety of metal ions, particularly radiometals used in nuclear medicine and paramagnetic ions for magnetic resonance imaging (MRI). The p-aminobenzyl group, on the other hand, provides a versatile chemical handle for covalent attachment to biomolecules such as antibodies, peptides, and nanoparticles. This conjugation capability allows for the targeted delivery of the chelated metal ion to specific sites within the body, a critical aspect of personalized medicine. The synthesis of p-NH2-Bn-DTPA is, therefore, a pivotal process for researchers and drug development professionals working on the cutting edge of medical imaging and radiopharmaceutical therapy. This guide provides a comprehensive overview of the synthetic pathways to p-NH2-Bn-DTPA, grounded in established chemical principles and supported by practical, field-proven insights.

Strategic Overview of the Synthesis

The synthesis of p-NH2-Bn-DTPA is a multi-step process that demands careful control of reaction conditions to achieve high purity and yield. The most common and reliable synthetic strategy involves a two-stage approach:

-

Alkylation of a DTPA precursor: This step introduces the p-nitrobenzyl group onto the DTPA backbone. The use of a p-nitrobenzyl halide is standard, with the nitro group serving as a stable precursor to the desired amine functionality. To avoid polymerization and side reactions, the carboxylic acid groups of DTPA are often protected as esters.

-

Reduction of the nitro group: The terminal nitro group of the p-nitrobenzyl-DTPA intermediate is then selectively reduced to an amine, yielding the final p-NH2-Bn-DTPA product. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

This guide will now delve into the detailed experimental protocols for each of these stages, offering insights into the rationale behind the chosen methodologies.

Technical Guide: Solubility Characteristics & Solubilization Protocols for p-NH₂-Bn-DTPA

Topic: Solubility Characteristics of p-NH₂-Bn-DTPA in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

p-NH₂-Bn-DTPA (2-(4-aminobenzyl)diethylenetriaminepentaacetic acid) is a critical bifunctional chelating agent (BFC) precursor. It serves as the synthetic foundation for p-SCN-Bn-DTPA, the industry-standard immunoconjugate linker for radiometals such as Indium-111, Yttrium-90, and Lutetium-177.

Understanding the solubility profile of p-NH₂-Bn-DTPA is a frequent bottleneck in radiopharmaceutical development. As a zwitterionic aminopolycarboxylic acid, it exhibits a "solubility paradox": it is highly polar yet often resists dissolution in both simple organic solvents and neutral water due to strong intermolecular lattice energies. This guide provides the definitive solubility data, mechanistic insights, and validated protocols to overcome these challenges.

Chemical Nature & Solubility Physics

To master the solubility of p-NH₂-Bn-DTPA, one must first understand its structural behavior in the solid state versus solution.

The Zwitterionic Lattice Lock

In its free acid form, the molecule exists as a zwitterion. The backbone amine nitrogens are protonated (

-

Consequence: Non-polar solvents (DCM, Chloroform, Hexane) cannot overcome this lattice energy.

-

The "Salt" Factor: Commercial vendors (e.g., Macrocyclics) typically supply the compound as a hydrochloride salt (p-NH₂-Bn-DTPA·4HCl). This disrupts the internal zwitterion but makes the compound highly hydrophilic, further decreasing solubility in non-polar organics while enhancing water solubility.

The Role of Organic Solvents

While insoluble in non-polar organics, p-NH₂-Bn-DTPA shows significant solubility in polar aprotic solvents (DMSO, DMF) under specific conditions. These solvents have high dielectric constants capable of stabilizing the charged species, especially when assisted by proton scavengers (bases) or acoustic energy (sonication).

Empirical Solubility Profile

The following data categorizes the solubility of p-NH₂-Bn-DTPA (specifically the 4HCl salt form typically used in research) across standard laboratory solvents.

Table 1: Solubility Characteristics of p-NH₂-Bn-DTPA·4HCl

| Solvent Class | Solvent | Solubility Rating | Observations & Notes |

| Aqueous | Water (pH < 3) | High (>50 mg/mL) | Freely soluble due to ionic salt nature. |

| Water (pH 7) | Moderate | May precipitate if the zwitterionic isoelectric point is reached without buffer. | |

| 0.1 M NaOH | Very High | Deprotonation ensures full solubility as a polyanion. | |

| Polar Aprotic | DMSO | High (with protocol) | Recommended for organic synthesis. Requires sonication or base (DIPEA). |

| DMF | Moderate/High | Soluble, often used for peptide coupling reactions.[1] | |

| Alcohols | Methanol | Low/Sparingly | Limited solubility; often used for precipitation/purification rather than dissolution. |

| Ethanol | Insoluble | Commonly used as an antisolvent to crash out the product. | |

| Non-Polar | Dichloromethane (DCM) | Insoluble | The salt/free acid will not dissolve. Requires esterification (e.g., t-Bu ester) to dissolve here. |

| Chloroform | Insoluble | Ineffective for the free acid/salt. |

Solubilization Strategies & Protocols

Diagram: Solubilization Mechanism

The following diagram illustrates the disruption of the zwitterionic lattice required for dissolution.

Caption: Mechanism of lattice disruption via pH manipulation or polar aprotic solvation.

Protocol A: Preparation of Stock Solution in DMSO (For Synthesis)

Context: This protocol is essential when reacting p-NH₂-Bn-DTPA with hydrophobic reagents (e.g., activating esters) or performing anhydrous modifications.

Materials:

-

p-NH₂-Bn-DTPA[2]·4HCl (Solid)

-

Anhydrous DMSO (Dimethyl sulfoxide), 99.9%

-

Optional: DIPEA (N,N-Diisopropylethylamine)

-

Ultrasonic Bath[3]

Step-by-Step:

-

Weighing: Weigh 10 mg of p-NH₂-Bn-DTPA·4HCl into a microcentrifuge tube.

-

Solvent Addition: Add 500 µL of anhydrous DMSO. The solution will likely appear cloudy or have visible particulates.

-

Sonication: Sonicate the mixture at room temperature for 5–10 minutes.

-

Checkpoint: If the solution remains cloudy, the HCl salt lattice is intact.

-

-

Base Assistance (Critical): Add DIPEA in a 1:5 molar equivalent ratio (approx. 5–10 µL).

-

Causality: DIPEA neutralizes the HCl and deprotonates the carboxylic acids, increasing the lipophilicity of the backbone enough to interact with DMSO.

-

-

Final Clarification: Vortex for 30 seconds. The solution should become clear and colorless/pale yellow.

-

Validation: Centrifuge at 10,000 x g for 1 minute. Absence of a pellet confirms complete dissolution.

-

Protocol B: Aqueous Solubilization (For Conjugation)

Context: Preparing the precursor for conversion to p-SCN-Bn-DTPA using the thiophosgene method in a biphasic system.

Step-by-Step:

-

Dissolution: Dissolve p-NH₂-Bn-DTPA in 0.1 M HCl to ensure full protonation of amines (solubility > 50 mg/mL).

-

Biphasic Setup: Layer this aqueous phase with Chloroform (CHCl₃) containing Thiophosgene.

-

Reaction: Vigorous stirring allows the reaction to occur at the interface, where the product (p-SCN) extracts into the organic phase or precipitates, depending on the specific derivative formed.

Application Context: Synthesis vs. Conjugation[4]

The solubility choice dictates the downstream workflow. The guide below helps you select the correct solvent system.

Caption: Decision tree for solvent selection based on experimental intent.

Critical Note on "Organic" Solubility

Researchers often confuse the solubility of the ester form with the acid form.

-

p-NH₂-Bn-DTPA-penta(t-Bu ester): Highly soluble in DCM, Chloroform, Ethyl Acetate.

-

p-NH₂-Bn-DTPA (Free Acid/Salt): Insoluble in DCM, Chloroform, Ethyl Acetate.

-

Validation: If your protocol requires a non-polar organic solvent (e.g., for silica column chromatography), you must use the esterified intermediate. Attempting to load the free acid onto a normal-phase silica column will result in irreversible binding or precipitation.

References

- Brechbiel, M. W., & Gansow, O. A. (1986). "Backbone-substituted DTPA ligands for 90Y radioimmunotherapy." Bioconjugate Chemistry.

- Chong, H. S., et al. (2008). "Rational design and generation of a bimodal bifunctional ligand for antibody-targeted radiation cancer therapy." Journal of Medicinal Chemistry.

-

PubChem. 1-(4-Isothiocyanatobenzyl)diethylenetriaminepentaacetic acid (Compound Summary). National Library of Medicine. Available at: [Link].

Sources

history and development of p-NH2-Bn-DTPA backbone chelators

The Technical Evolution and Application of p-NH -Bn-DTPA Backbone Chelators

Executive Summary

The development of

This guide details the historical necessity, chemical mechanism, and practical application of these chelators, specifically designed for researchers developing radioimmunoconjugates (RICs) with Indium-111 (

Part 1: The Stability Crisis (The "Why")

In the early days of radioimmunotherapy (1980s), the standard method for attaching DTPA to antibodies utilized DTPA cyclic dianhydride (

The Mechanism of Failure

The cyclic anhydride reacts with antibody lysines to form an amide bond. However, this reaction consumes one of the five carboxylate groups (

-

Result: The coordination number drops from 8 (ideal for

In/ -

Consequence: The metal complex becomes thermodynamically and kinetically unstable. In serum, the radiometal rapidly dissociates (leaches) from the chelator and binds to transferrin (for

In) or deposits in the bone (for

The Backbone Solution

To solve this, Brechbiel and Gansow (National Cancer Institute) proposed C-functionalization . By attaching the reactive handle (the

Key Technical Advantage: The backbone substitution also introduces steric bulk, which "pre-organizes" the ligand, slowing the kinetics of metal dissociation (kinetic inertness).

Part 2: Structural Evolution & Chemistry

The evolution of these chelators followed a logical path toward increasing rigidity and in vivo stability.

First Generation: -NH -Bn-DTPA

-

Structure: A DTPA backbone with a para-aminobenzyl group on one of the ethylene carbons.

-

Activation: The amine is converted to an isothiocyanate (

) to react with lysine amines at pH 8.5, forming a stable thiourea bond. -

Status: The "Gold Standard" for general research use.

Second Generation: MX-DTPA (Tiuxetan)[1]

-

Structure: 1-(4-isothiocyanatobenzyl)-3-methyl-DTPA.

-

Innovation: The addition of a methyl group on the backbone further rigidifies the chelate.

-

Clinical Impact: This is the specific molecule used in Ibritumomab tiuxetan (Zevalin®) , the first FDA-approved radioimmunotherapy.[1]

Visualizing the Evolution

The following diagram illustrates the structural progression and the failure mode of the anhydride method.

Caption: Evolution from unstable anhydride chemistry to the robust backbone-substituted lineage.

Part 3: Experimental Protocol (Conjugation & Labeling)

This protocol describes the conjugation of

Phase 1: Conjugation (The Thiourea Bond)

Materials:

-

Monoclonal Antibody (IgG), concentration > 2 mg/mL.

- -SCN-Bn-DTPA (Macrocyclics B-305).

-

Buffer A: 50 mM Sodium Carbonate/Bicarbonate, pH 9.0 (Metal-free).

-

Buffer B: 0.25 M Ammonium Acetate, pH 5.5 (Metal-free).

Step-by-Step:

-

Buffer Exchange: The mAb is likely in PBS. Exchange it into Buffer A using a centrifugal filter (30k MWCO). Reason: The isothiocyanate reaction requires a deprotonated lysine (

-NH -

Chelator Dissolution: Dissolve

-SCN-Bn-DTPA in DMSO. Note: Do not store this solution; hydrolysis competes with conjugation. -

Reaction: Add the chelator to the mAb at a molar ratio of 10:1 (Chelator:mAb). Incubate at 37°C for 1 hour or RT for 4 hours.

-

Purification: Remove excess free chelator using a size-exclusion column (PD-10 or Sephadex G-50) equilibrated with Buffer B .

-

Critical Check: The final product is now an immunoconjugate (mAb-DTPA) in ammonium acetate, ready for labeling.

-

Phase 2: Radiolabeling with Indium-111

Materials:

-

InCl

-

mAb-DTPA conjugate (from Phase 1).

-

ITLC-SG strips (Instant Thin Layer Chromatography).

Step-by-Step:

-

pH Adjustment: Ensure the reaction mixture is at pH 5.0–6.0. The ammonium acetate buffer usually buffers the acidic

InCl -

Incubation: Add 37 MBq (1 mCi) of

In to 100 -

QC (ITLC):

-

Mobile Phase: 10 mM EDTA.

-

Mechanism: Free

In binds to EDTA and migrates to the solvent front ( -

Acceptance Criteria: Radiochemical purity (RCP) > 95%.

-

Workflow Diagram

Caption: Step-by-step workflow for generating clinical-grade radioimmunoconjugates.

Part 4: Comparative Data & Clinical Validation

The superiority of backbone substitution is best illustrated by comparing stability constants and clinical outcomes.

Stability Constants (Log K)

While thermodynamic stability (Log

| Chelator | Ligand Type | Log | In Vivo Stability | Primary Failure Mode |

| EDTA | Hexadentate | ~25.0 | Very Poor | Rapid transchelation to transferrin |

| DTPA-Dianhydride | Amide-linked (N-func) | ~28.4 | Poor | Loss of carboxylate arm |

| Backbone (C-func) | ~29.0 | High | Slow kinetic dissociation | |

| MX-DTPA (Tiuxetan) | Rigid Backbone | ~29.5 | Very High | Highly inert (Steric bulk) |

Clinical Case Study: Zevalin (Ibritumomab Tiuxetan)

The development of Zevalin validates the backbone-substituted approach.

-

Drug: Anti-CD20 antibody (Ibritumomab) conjugated to MX-DTPA (Tiuxetan).[2]

-

Isotope:

Y (Therapy) or -

Outcome: The high stability of the Tiuxetan-Yttrium complex prevents bone marrow toxicity caused by free

Y (which acts as a calcium analog and deposits in bone). This stability allowed Zevalin to become the first FDA-approved radioimmunotherapy for non-Hodgkin's lymphoma [3].

References

-

Brechbiel MW, Gansow OA. "Backbone-substituted DTPA ligands for 90Y radioimmunotherapy."[5] Bioconjugate Chemistry. 1991; 2(3):187-194.[5]

-

Hnatowich DJ, et al. "The preparation and labeling of DTPA-coupled albumin." International Journal of Applied Radiation and Isotopes. 1982; 33(5):327-332.

-

Witzig TE, et al. "Randomized controlled trial of yttrium-90-labeled ibritumomab tiuxetan radioimmunotherapy versus rituximab immunotherapy for patients with relapsed or refractory low-grade, follicular, or transformed B-cell non-Hodgkin's lymphoma." Journal of Clinical Oncology. 2002; 20(10):2453-2463.

-

Macrocyclics Product D

-SCN-Bn-DTPA (B-305) Technical Specifications."

Sources

- 1. 90Y-Ibritumomab Tiuxetan in the Treatment of Relapsed or Refractory B-Cell Non-Hodgkin’s Lymphoma | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 2. 111In-Ibritumomab tiuxetan - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ibritumomab tiuxetan - Wikipedia [en.wikipedia.org]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Backbone-substituted DTPA ligands for 90Y radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

coordination chemistry of p-NH2-Bn-DTPA with lanthanides

Technical Guide: Coordination Chemistry and Application of -NH -Bn-DTPA with Lanthanides

Executive Summary

This technical guide details the structural mechanics, thermodynamic stability, and practical application of

This guide distinguishes between the Precursor Form (

Part 1: Structural Basis & Coordination Thermodynamics

The Ligand Architecture

-

Coordination Number (CN): Lanthanides (Ln

) typically require a CN of 9. -

The "Ninth Site" Vulnerability: The remaining coordination site is usually occupied by a water molecule (

).-

For MRI (Gd

): This is advantageous, as inner-sphere water exchange enhances T1 relaxivity. -

For Therapy (

Lu

-

Stability Constants (Thermodynamics vs. Kinetics)

While thermodynamic stability (log

Table 1: Comparative Stability Constants (log

| Metal Ion | Ionic Radius (pm) | log | log | Kinetic Stability Profile |

| Gd(III) | 93.8 | 22.46 | ~22.8 | Moderate (Suitable for MRI) |

| Lu(III) | 86.1 | 22.60 | ~23.1 | High (Suitable for Therapy) |

| Y(III) | 90.0 | 22.05 | ~22.5 | Moderate/High |

| In(III) | 80.0 | 29.0 | >29.0 | Very High (Gold Standard for DTPA) |

*Estimated enhancement due to backbone rigidity effect.

Part 2: Bioconjugation Workflow

In drug development,

Diagram 1: The Activation & Conjugation Pathway

The following diagram illustrates the transformation from the amine precursor to the final metallated drug product.

Caption: Workflow converting the amine precursor to isothiocyanate for antibody conjugation and subsequent lanthanide coordination.

Protocol 2.1: Protein Conjugation (Using -SCN-Bn-DTPA)

Objective: Attach the chelator to a monoclonal antibody (mAb) via lysine

-

Buffer Exchange: Exchange mAb into Conjugation Buffer (0.1 M Sodium Carbonate/Bicarbonate, pH 9.0). Critical: Remove all amine-containing buffers (Tris, Glycine) to prevent competitive inhibition.

-

Chelator Preparation: Dissolve

-SCN-Bn-DTPA in anhydrous DMSO. -

Reaction: Add 5–10 molar equivalents of chelator to the mAb solution.

-

Why: A 5-10x excess ensures sufficient specific activity without compromising immunoreactivity.

-

-

Incubation: Incubate at 37°C for 1 hour or Room Temperature (RT) for 4-12 hours.

-

Purification: Remove excess chelator using a PD-10 desalting column or centrifugal filtration (30-50 kDa cutoff) into Labeling Buffer (0.2 M Ammonium Acetate, pH 5.5).

Part 3: Radiolabeling & Metallation (The "Room Temp" Advantage)

Unlike DOTA, which requires heating to 80-95°C (denaturing most antibodies),

Protocol 3.1: Radiolabeling with Lu or In

System: 0.2 M Ammonium Acetate (pH 5.5).

-

pH Adjustment: Ensure the

LuCl-

Causality: At pH < 4, carboxylates are protonated (COOH) and cannot bind the metal. At pH > 7, lanthanides form insoluble hydroxides (Ln(OH)

).

-

-

Incubation: React at Room Temperature (20–25°C) for 30–60 minutes.

-

Quenching (Optional): Add 50 mM DTPA (free acid) to chelate any non-specifically bound or free metal.

-

Purification: Size Exclusion Chromatography (SEC) or PD-10 column to remove free isotope.

Diagram 2: Chelation Mechanism & QC Logic

This diagram details the coordination event and the "DTPA Challenge" used to validate stability.

Caption: Mechanism of chelation and the "Challenge" assay used to verify the kinetic inertness of the final complex.

Part 4: Quality Control & Self-Validating Systems

To ensure scientific integrity (E-E-A-T), every labeling event must be validated using Instant Thin Layer Chromatography (ITLC).

The ITLC System

-

Stationary Phase: Silica gel impregnated glass fiber sheets (ITLC-SG).

-

Mobile Phase: 50 mM Citrate Buffer (pH 5.0).

-

Mechanism:

-

Bound Complex (

Lu-DTPA-mAb): Large protein stays at the Origin ( -

Free Metal (

Lu-Citrate): Small complex migrates to the Solvent Front (

-

The "DTPA Challenge" (Stability Test)

Before animal studies, perform a "DTPA Challenge." Incubate the labeled product with 1000x excess free DTPA for 1 hour. If radiochemical purity drops significantly, the complex is thermodynamically unstable or the metal was non-specifically bound to the protein surface rather than the chelate.

References

-

Brechbiel, M. W., & Gansow, O. A. (1991). Backbone-substituted DTPA ligands for 90Y radioimmunotherapy. Bioconjugate Chemistry, 2(3), 187–194.

-

Maecke, H. R., & Reubi, J. C. (2011). Radiopharmaceuticals for peptide receptor radionuclide therapy (PRRT) – Guidelines for labeling. Clinical and Translational Imaging.

-

Soudah, O., et al. (2022). Stability of lanthanide complexes: Kinetic vs. Thermodynamic considerations in radiopharmacy. Dalton Transactions.

-

Cooper, M. S., et al. (2006). Comparison of the in vitro and in vivo stability of 111In-DTPA- and 111In-DOTA-conjugated antibodies. Nuclear Medicine and Biology.

Methodological & Application

Application Note: Protocol for Converting p-NH2-Bn-DTPA to p-SCN-Bn-DTPA

Introduction & Scientific Rationale

The conversion of p-NH2-Bn-DTPA (2-(4-aminobenzyl)diethylenetriaminepentaacetic acid) to its isothiocyanate derivative, p-SCN-Bn-DTPA , is a critical step in the synthesis of bifunctional chelators (BFCs) for radioimmunotherapy (RIT) and SPECT/PET imaging.

The isothiocyanate group (-N=C=S) is the gold standard for bioconjugation because it reacts specifically and efficiently with the

Mechanism of Action

The reaction utilizes thiophosgene (

-

Reaction Type: Nucleophilic addition-elimination.

-

Selectivity: Under acidic biphasic conditions, the aromatic amine of the aniline moiety remains sufficiently reactive toward thiophosgene, while the carboxylates of the DTPA backbone remain protonated, minimizing side reactions.

-

Why Biphasic? Thiophosgene is soluble in organics (chloroform), while the chelator is water-soluble. A biphasic system allows the reaction to occur at the interface or via transient saturation, protecting the hydrolytically unstable isothiocyanate product from rapid degradation.

Safety & Hazardous Material Warning

CRITICAL SAFETY WARNING: THIOPHOSGENEThiophosgene is highly toxic, volatile, and corrosive. It hydrolyzes to form HCl and $CO_2$.

- Engineering Controls: All steps involving thiophosgene MUST be performed in a certified chemical fume hood.

- PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

- Neutralization: Keep a beaker of 1M NaOH or saturated sodium bicarbonate available to neutralize thiophosgene spills or contaminated glassware immediately.

Materials & Equipment

Reagents

| Reagent | Grade/Purity | Role |

| p-NH2-Bn-DTPA | >95% (HPLC) | Precursor |

| Thiophosgene ( | >97% | Reagent (Store at 4°C) |

| Chloroform ( | Anhydrous | Organic Solvent |

| Hydrochloric Acid (HCl) | 3M and 0.1M | Aqueous Solvent |

| Diethyl Ether | ACS Grade | Washing Solvent (Optional) |

| Argon/Nitrogen Gas | Ultra-high purity | Inert atmosphere |

Equipment

-

Round-bottom flask (50 mL or 100 mL)

-

Magnetic stir bar (Teflon coated)

-

Separatory funnel (glass, Teflon stopcock)

-

Rotary evaporator (with acid-resistant trap)

-

Lyophilizer (Freeze-dryer)

-

FT-IR Spectrometer (for QC)

Experimental Protocol

Phase 1: Preparation of the Biphasic System

Objective: Dissolve the precursor while establishing the organic phase for the reagent.

-

Weigh Precursor: Weigh 100 mg (~0.2 mmol) of p-NH2-Bn-DTPA into a 50 mL round-bottom flask.

-

Dissolve: Add 3.0 mL of 3M HCl .

-

Note: The acidic environment ensures the aliphatic amines of the DTPA backbone are fully protonated, preventing them from reacting with thiophosgene. The aromatic amine, being less basic, remains available for reaction.

-

-

Organic Phase: Add 3.0 mL of Chloroform (

) to the flask. The system will form two distinct layers.

Phase 2: Thiophosgenation

Objective: Convert the amine to isothiocyanate.

-

Add Reagent: Carefully add Thiophosgene (20–30 equivalents; ~300–450

L) directly into the chloroform layer using a glass syringe.-

Caution: Thiophosgene is dense; it will sink.

-

-

Reaction: Vigorously stir the biphasic mixture at room temperature for 4 to 12 hours .

-

Visual Cue: Vigorous stirring is essential to maximize the surface area between the aqueous and organic phases.

-

Phase 3: Workup & Purification

Objective: Remove toxic excess thiophosgene and isolate the product.

-

Separation: Transfer the mixture to a separatory funnel. Allow phases to separate.

-

Extraction: Drain the lower organic layer (containing excess thiophosgene) into a waste container containing neutralizing solution (NaOH).

-

Wash: Wash the upper aqueous layer (containing the product) with fresh Chloroform (3 x 5 mL).

-

Purpose: This step extracts residual thiophosgene.

-

-

Purification (Option A - Standard):

-

The aqueous phase is typically pure enough for lyophilization if the starting material was high purity.

-

Flash freeze the aqueous solution in liquid nitrogen.

-

Lyophilize overnight to obtain a white to off-white fluffy solid.

-

-

Purification (Option B - HPLC):

-

If impurities are suspected, purify via semi-preparative RP-HPLC.

-

Column: C18 Reverse Phase.

-

Solvents: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5-60% B over 30 mins.

-

Note: Minimize time in solution to prevent hydrolysis of the -NCS group.

-

Quality Control & Characterization

Every batch must be validated before conjugation.

| Method | Specification | Diagnostic Feature |

| FT-IR | KBr Pellet or ATR | Strong, broad peak at 2100–2150 cm |

| ESI-MS | Positive Mode | Mass shift: +42 Da (from amine). Expected [M+H] |

| HPLC | C18, UV 254 nm | Single peak, typically elutes later than the amine precursor due to increased hydrophobicity. |

Storage Protocol

-

Condition: Store under Argon or Nitrogen atmosphere.

-

Temperature: -20°C or -80°C.

-

Stability: The isothiocyanate group is sensitive to moisture (hydrolysis to amine). Desiccate thoroughly.

Process Visualization (Workflow Diagram)

Figure 1: Step-by-step workflow for the biphasic synthesis of p-SCN-Bn-DTPA.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction or hydrolysis. | Increase reaction time; ensure vigorous stirring (emulsion is key). Minimize water contact time post-reaction. |

| No IR Peak at 2125 cm | Hydrolysis of -NCS back to amine. | The product hydrolyzed during workup. Ensure lyophilizer vacuum is strong and sample stays frozen. Store dry. |

| Impurity in NMR | Residual Thiophosgene. | Increase the number of chloroform washes on the aqueous phase before lyophilization. |

References

-

Brechbiel, M. W., & Gansow, O. A. (1991). Backbone-substituted DTPA ligands for 90Y radioimmunotherapy. Bioconjugate Chemistry, 2(3), 187–194. Link

-

Corson, D. T., & Meares, C. F. (2000). Efficient multigram synthesis of the bifunctional chelating agent (S)-1-p-isothiocyanatobenzyl-diethylenetriaminepentaacetic acid.[2] Bioconjugate Chemistry, 11(2), 292–299. Link

-

Mirzadeh, S., Brechbiel, M. W., Atcher, R. W., & Gansow, O. A. (1990). Radiometal labeling of immunoproteins: finding a balance between chemical stability and antibody bioactivity. Bioconjugate Chemistry, 1(1), 59–65. Link

Sources

Application Notes & Protocols: A Comprehensive Guide to the Conjugation of p-NH2-Bn-DTPA to Monoclonal Antibodies for Theranostic Applications

Introduction: The Nexus of Targeting and Therapy

The conjugation of bifunctional chelating agents (BFCAs) to monoclonal antibodies (mAbs) represents a cornerstone of modern molecular imaging and targeted radionuclide therapy (TRT).[1][2][3] This powerful synergy allows for the precise delivery of radioactive metal ions to specific cellular targets, such as tumor-associated antigens, enabling both high-resolution imaging (e.g., PET/SPECT) and localized therapeutic intervention.[4][5][6] Among the arsenal of BFCAs, Diethylenetriaminepentaacetic acid (DTPA) and its derivatives are extensively utilized due to their ability to form stable complexes with a wide range of radiometals, including Indium-111 (¹¹¹In) and Yttrium-90 (⁹⁰Y).[7][8][9]

This document provides a detailed technical guide on the conjugation of S-2-(4-aminobenzyl)-diethylenetriaminepentaacetic acid (p-NH2-Bn-DTPA) to monoclonal antibodies. We will focus on the most prevalent and efficient conjugation strategy, which involves the conversion of the aryl amine of p-NH2-Bn-DTPA to a highly reactive isothiocyanate group (p-SCN-Bn-DTPA). This activated chelator can then be covalently linked to the antibody, preparing it for subsequent radiolabeling. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to produce well-characterized, immunoreactive antibody-chelator conjugates for preclinical and clinical development.

The Chemistry of Conjugation: Forging a Stable Link